4-Benzoyldibenzothiophene
Description
Structure
3D Structure
Properties
CAS No. |
6407-31-4 |
|---|---|
Molecular Formula |
C19H12OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
dibenzothiophen-4-yl(phenyl)methanone |
InChI |
InChI=1S/C19H12OS/c20-18(13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)21-19(15)16/h1-12H |
InChI Key |
OOYPEQMEYKQZNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2SC4=CC=CC=C34 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzoyldibenzothiophene and Analogues
Direct Benzoylation of Dibenzothiophene (B1670422)
Direct benzoylation involves the introduction of a benzoyl group (-C(O)Ph) onto the dibenzothiophene ring system via an electrophilic aromatic substitution reaction. This is a common strategy for functionalizing aromatic compounds.
Friedel-Crafts Acylation Approaches (or Benzoylation specifically)
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. The reaction typically involves treating the aromatic substrate with an acylating agent, such as benzoyl chloride or benzoic anhydride (B1165640), in the presence of a Lewis acid catalyst.
A representative scheme for the Friedel-Crafts benzoylation of dibenzothiophene.Lewis acids are essential in classical Friedel-Crafts acylation to activate the acylating agent. wikipedia.org The most commonly used Lewis acid is aluminum chloride (AlCl₃), but others such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be employed. imist.ma
The mechanism involves several key steps:
Formation of the Electrophile: The Lewis acid coordinates to the halogen of the benzoyl chloride, polarizing the carbon-halogen bond. rsc.org
Generation of the Acylium Ion: This coordination facilitates the departure of the halide ion, generating a highly electrophilic and resonance-stabilized acylium ion ([Ph-C=O]⁺). semanticscholar.org
Electrophilic Attack: The electron-rich dibenzothiophene ring attacks the acylium ion, forming a sigma complex, also known as an arenium ion. The aromaticity of the ring is temporarily disrupted. nih.gov
Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new benzoyl group, restoring aromaticity and yielding the final ketone product. wikipedia.org
A stoichiometric amount of the Lewis acid is often required because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the catalyst, preventing it from participating in further catalytic cycles. wikipedia.org This complex is typically hydrolyzed during aqueous workup to release the final product.
Table 1: Common Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid | Formula | Typical Application |
|---|---|---|
| Aluminum Chloride | AlCl₃ | General purpose, highly active |
| Ferric Chloride | FeCl₃ | Milder alternative to AlCl₃ |
| Boron Trifluoride | BF₃ | Often used with acid anhydrides |
| Zinc Chloride | ZnCl₂ | Used for activated aromatic systems |
| Titanium Tetrachloride | TiCl₄ | Alternative catalyst |
The regioselectivity of electrophilic aromatic substitution on dibenzothiophene is dictated by the electronic properties of the heterocyclic ring system. The sulfur atom, through its lone pairs, can donate electron density to the aromatic rings, influencing the position of electrophilic attack.
Dibenzothiophene has four unique positions for substitution: 1, 2, 3, and 4. The electron density is not uniform across the molecule. Theoretical studies and experimental evidence for related electrophilic substitutions (such as nitration and halogenation) indicate that the positions alpha to the sulfur atom (1 and 4) and the positions beta to the sulfur atom (2 and 3) have different reactivities.
In electrophilic aromatic substitution, dibenzothiophene is reported to be attacked preferentially at the position para to the sulfur atom. This corresponds to the 4-position . The rationale for this selectivity lies in the stability of the intermediate sigma complex (arenium ion). When the electrophile attacks at the 4-position, the positive charge in the resulting resonance structures can be effectively delocalized throughout the adjacent benzene (B151609) ring and involves the sulfur atom, which can help stabilize the intermediate through resonance. Attack at other positions leads to less stable intermediates.
Therefore, the Friedel-Crafts benzoylation of dibenzothiophene is expected to yield primarily 4-benzoyldibenzothiophene .
Table 2: Predicted Regioselectivity in Electrophilic Substitution of Dibenzothiophene
| Position of Attack | Relative Stability of Intermediate | Major/Minor Product |
|---|---|---|
| 1 | Less Stable | Minor |
| 2 | Less Stable | Minor |
| 3 | Less Stable | Minor |
| 4 | Most Stable | Major |
Alternative Electrophilic Aromatic Substitution Pathways
While the classic Friedel-Crafts reaction using benzoyl chloride and a Lewis acid is the most direct method, other pathways for electrophilic benzoylation exist. These methods might offer advantages in terms of milder conditions, avoidance of stoichiometric Lewis acids, or different regioselective control, although their application specifically to dibenzothiophene is less commonly documented.
One alternative involves the use of benzoic acid with a strong Brønsted acid or a combination of reagents that can generate a mixed anhydride in situ. For instance, trifluoroacetic anhydride (TFAA) can react with a carboxylic acid to form a mixed anhydride, which then generates the acylium ion for the electrophilic attack. This approach can sometimes be more effective for certain substrates and avoids the use of traditional metal-based Lewis acids.
Construction of the Dibenzothiophene Skeleton with Pre-installed Benzoyl Moiety
An alternative to the direct functionalization of dibenzothiophene is a convergent synthesis strategy where the tricyclic ring system is constructed from smaller, pre-functionalized building blocks. This method is particularly useful for accessing isomers that are difficult to obtain through direct substitution or for creating highly substituted derivatives. To synthesize this compound, this approach would involve building the dibenzothiophene ring from a biphenyl (B1667301) precursor that already contains a benzoyl group at the correct position.
Palladium-Catalyzed Carbon-Carbon and Carbon-Sulfur Bond Formations
Modern synthetic organic chemistry offers powerful tools for the construction of biaryl and heterocyclic systems, with palladium-catalyzed cross-coupling reactions being particularly prominent. rsc.orgnih.gov A plausible route to this compound using this strategy involves two key steps:
Formation of a Substituted Biphenyl Thioether: A Suzuki-Miyaura cross-coupling reaction can be used to form the central carbon-carbon bond of the biphenyl core. This would involve reacting an aryl halide with an arylboronic acid (or its ester). To incorporate the necessary components, one reactant would bear the benzoyl group and a sulfur-containing moiety (like a methylthio group), and the other would be a simple aryl partner.
For example, the coupling of a (benzoyl-substituted-halophenyl) methyl sulfide (B99878) with a phenylboronic acid derivative would generate the required biaryl thioether skeleton.
A representative scheme for the synthesis of a biaryl thioether via Suzuki-Miyaura coupling.Intramolecular Cyclization: The resulting biaryl thioether can then undergo an intramolecular C-H/C-S bond cyclization to form the dibenzothiophene ring. nih.gov Palladium(II) catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂), have been shown to be effective for this type of transformation, which proceeds via the cleavage and formation of C-H and C-S bonds to close the thiophene (B33073) ring. rsc.org
Table 3: Example Reaction Conditions for Palladium-Catalyzed Dibenzothiophene Synthesis
| Step | Reaction Type | Catalyst System | Typical Conditions |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous solvent (e.g., DME, Toluene, Dioxane), inert atmosphere, elevated temperature. |
This building-block approach offers high regiochemical control, as the position of the benzoyl group is determined by the structure of the initial starting materials.
Cyclization Reactions for Sulfur Heterocycle Synthesis
The formation of the dibenzothiophene (DBT) core, a critical step in synthesizing this compound, is often achieved through intramolecular cyclization reactions that form the central thiophene ring. These methods create the S-heterocycle by forming one or two carbon-sulfur or carbon-carbon bonds.
One prominent strategy is the palladium-catalyzed oxidative dehydrogenative cyclization of diaryl sulfides. nih.govresearchgate.net This protocol facilitates a dual C-H functionalization, affording various dibenzothiophene derivatives in moderate to good yields. The reaction typically proceeds without the need for pre-functionalized substrates (e.g., halides), making it an atom-economical approach. researchgate.net For instance, diaryl sulfides can be converted to DBTs using a palladium acetate catalyst in pivalic acid, which acts as both a solvent and a promoter. researchgate.net
Visible-light-promoted radical cyclization offers a modern, eco-friendly alternative. rsc.orgacs.org A photosensitizer-free method for synthesizing 3-(arylsulfonyl)benzothiophenes involves a radical addition/cyclization cascade of alkynes with sodium sulfinates. rsc.orgmdpi.com Mechanistic studies suggest that this process may involve a two-photon excitation pathway that generates aryl sulfonyl radical intermediates, which then drive the cyclization. rsc.org Another photocatalyst-free approach utilizes the photodriven radical cyclization of 2-alkynylthioanisoles with disulfides to produce 3-arylthiobenzo[b]thiophenes under visible light irradiation. acs.org
The table below summarizes representative yields from a palladium-catalyzed dual C-H activation approach for synthesizing dibenzothiophene derivatives from diaryl sulfides. researchgate.net
| Entry | Diaryl Sulfide Substrate | Product | Yield (%) |
| 1 | Diphenyl sulfide | Dibenzothiophene | 85 |
| 2 | 4-Methylphenyl phenyl sulfide | 2-Methyldibenzothiophene | 78 |
| 3 | 4-Methoxyphenyl phenyl sulfide | 2-Methoxydibenzothiophene | 75 |
| 4 | 4-Chlorophenyl phenyl sulfide | 2-Chlorodibenzothiophene | 65 |
Synthesis of this compound Derivatives through Post-Synthetic Modification
Post-synthetic modification (PSM) is a powerful strategy for generating derivatives of this compound. This approach involves first synthesizing the core molecule and then introducing chemical changes to either the benzoyl group or the dibenzothiophene ring system. PSM allows for the creation of a diverse library of compounds from a common intermediate.
Functional Group Interconversions on the Benzoyl Group
The benzoyl group of this compound contains a reactive carbonyl moiety that is amenable to a variety of functional group interconversions. These transformations allow for the synthesis of a wide range of derivatives with altered electronic and steric properties.
A common modification is the reduction of the ketone to a methylene group, converting the 4-benzoyl substituent into a benzyl (B1604629) group. This can be achieved through several classical methods:
Clemmensen Reduction: This method uses a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is effective for aryl ketones but is performed under harsh acidic conditions. youtube.com
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under strong basic conditions (e.g., KOH or potassium tert-butoxide in a high-boiling solvent). youtube.com
Catalytic Hydrogenation: An aryl alkyl ketone can be reduced to an alkylbenzene using catalytic hydrogenation over a palladium catalyst (H2/Pd-C). libretexts.org This method is often preferred due to its milder conditions compared to the Clemmensen and Wolff-Kishner reductions. youtube.comlibretexts.org
The carbonyl group can also be converted into other functionalities. For example, it can be transformed into an alcohol (a secondary benzylic alcohol) via reduction with milder hydride reagents like sodium borohydride (B1222165) (NaBH4). This benzylic alcohol can then be a precursor for further reactions, such as substitution or elimination. youtube.com
Transformations on the Dibenzothiophene Ring via Carbon-Hydrogen Activation and Coupling
The dibenzothiophene ring system possesses multiple C-H bonds that can be selectively functionalized using modern catalytic methods, particularly transition-metal-catalyzed C-H activation. This approach avoids the need for pre-functionalization of the ring with halides or organometallic reagents, offering a more direct and efficient route to derivatives.
Palladium-catalyzed direct arylation is a key technique for modifying the dibenzothiophene core. researchgate.net This reaction allows for the coupling of aryl halides directly with the C-H bonds of the heterocycle. For instance, the direct C2-arylation of benzo[b]thiophene with electron-rich aryl bromides can be achieved using a Pd2(dba)3/SPhos catalytic system. researchgate.net Similar methodologies are applicable to the dibenzothiophene skeleton, enabling the introduction of various aryl or heteroaryl substituents at specific positions. The palladium catalyst facilitates the cleavage of a C-H bond on the dibenzothiophene ring and a C-X bond on the coupling partner, leading to the formation of a new C-C bond. rsc.org
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for controlling the regioselectivity and efficiency of the C-H functionalization. nih.govresearchgate.net This method is highly valuable for synthesizing complex molecules and materials precursors. nih.gov
Electrochemical Synthetic Routes to Benzothiophene and Dibenzothiophene Systems
Electrochemical synthesis has emerged as a powerful and green alternative for constructing sulfur heterocycles like dibenzothiophene. researchgate.net By using electricity as a traceless reagent, these methods can often avoid the need for harsh chemical oxidants or catalysts, proceeding under mild conditions with high atom economy. chemistryviews.orgchim.it
An effective electrochemical approach to dibenzothiophene derivatives involves the intramolecular C–S cyclization of bis(biaryl) disulfides. acs.orgacs.org This reaction is typically performed in an undivided electrochemical cell, often using platinum electrodes. chemistryviews.org The process relies on the electrochemical oxidation of a precursor to generate a reactive intermediate that subsequently cyclizes. acs.org
Anodic Oxidation and Reductive Coupling Strategies
Anodic oxidation is the key step in many electrochemical routes to dibenzothiophenes. In one prominent method, the synthesis is achieved through the electro-oxidative C–S coupling of bis(biaryl) disulfides. acs.org The reaction is mediated by a halogen, typically bromide from a salt like tetrabutylammonium (B224687) bromide (Bu4NBr). chemistryviews.orgacs.org
The proposed mechanism involves the anodic oxidation of the bromide anion (Br⁻) to generate an electrophilic bromine species ([Br⁺]). chemistryviews.org This species reacts with the disulfide to form a biphenylsulfanyl bromide intermediate. An intramolecular electrophilic attack by one of the aryl rings onto the sulfur atom then occurs, leading to the formation of the five-membered thiophene ring and yielding the dibenzothiophene product after deprotonation. chemistryviews.org This method has been used to obtain a wide variety of dibenzothiophene derivatives in moderate to high yields. acs.org
The table below shows the results of an electrochemical synthesis of various dibenzothiophene derivatives from their corresponding disulfides. acs.org
| Entry | Precursor (Disulfide) | Product | Yield (%) |
| 1 | di([1,1'-biphenyl]-2-yl) disulfide | Dibenzothiophene | 91 |
| 2 | di(4'-methyl-[1,1'-biphenyl]-2-yl) disulfide | 2-Methyldibenzothiophene | 89 |
| 3 | di(4'-methoxy-[1,1'-biphenyl]-2-yl) disulfide | 2-Methoxydibenzothiophene | 88 |
| 4 | di(4'-fluoro-[1,1'-biphenyl]-2-yl) disulfide | 2-Fluorodibenzothiophene | 75 |
| 5 | di(3',4'-dimethyl-[1,1'-biphenyl]-2-yl) disulfide | 2,3-Dimethyldibenzothiophene | 91 |
Similarly, dibenzothiophene S,S-dioxides can be synthesized via the anodic oxidation of biaryl sulfonyl hydrazides. jst.go.jpmitsudo.netresearchgate.net
Paired Electrolysis Techniques
Paired electrolysis represents a highly efficient and sustainable approach in electrochemical synthesis. acs.org In a conventional electrolysis setup, a desired transformation occurs at one electrode (e.g., oxidation at the anode), while a sacrificial or non-productive reaction occurs at the other (e.g., reduction at the cathode). Paired electrolysis, however, utilizes the chemical transformations at both the anode and the cathode to produce valuable products, thereby maximizing energy and atom efficiency. acs.orgrsc.org
In an ideal paired electrosynthesis, the current efficiency can approach 200% if both the anodic and cathodic processes contribute to the formation of the desired product or two different valuable products. acs.org This technique can be applied to the synthesis of sulfur heterocycles. For example, a process could be designed where the anodic oxidation of a substrate leads to a cyclization precursor, while the cathodic reduction of a different substrate generates a reagent needed for a subsequent step. While specific examples for this compound are not prominent, the principles of paired electrolysis offer a promising avenue for developing more resource-efficient synthetic routes for complex sulfur heterocycles. rsc.org
Organosulfur Compound Synthesis Relevant to Benzoyldibenzothiophenes
The synthesis of benzoyldibenzothiophenes hinges on the effective construction of the dibenzothiophene (DBT) core and the subsequent or concurrent introduction of a benzoyl functional group. The core of these strategies lies in the formation of the carbon-sulfur (C–S) bonds that define the heterocyclic system.
The creation of the thiophene ring in dibenzothiophenes is a critical step that relies on intramolecular cyclization, often involving the formation of two C–S bonds or one C–S and one C–C bond. Palladium-catalyzed reactions have emerged as powerful tools for this transformation, offering high efficiency and functional group tolerance. nih.govresearchgate.net
One prominent strategy involves the palladium-catalyzed intramolecular oxidative C–H coupling of diaryl sulfides. researchgate.net This approach allows for the direct formation of the dibenzothiophene scaffold from readily available starting materials. For instance, various substituted diaryl sulfides can be cyclized to form the corresponding dibenzothiophenes in moderate to good yields. researchgate.net
These palladium-catalyzed cyclization strategies represent a significant advancement in the synthesis of the dibenzothiophene core structure.
Table 1: Comparison of Palladium-Catalyzed Dibenzothiophene Synthesis
| Starting Material | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Diaryl Sulfides | Pd(OAc)₂, AgOAc, K₂CO₃, PivOH | Oxidative dehydrogenative cyclization; Tolerates various substrates. | researchgate.net |
| 2-Biphenylyl Disulfides | PdCl₂/DMSO | No need for additional oxidant, base, or ligand; High functional group tolerance. | nih.gov |
| Thioethers | Pd(OAc)₂, Ligand | Cleavage of C–H and C–S bonds; No external oxidant required. | rsc.orgnih.gov |
This table provides a summary of different palladium-catalyzed methods for the synthesis of the dibenzothiophene core.
Beyond palladium catalysis, classical methods such as the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride can also be used to prepare the parent dibenzothiophene. wikipedia.org For introducing substituents, the lithiation of the dibenzothiophene core is a key reaction. Treatment with butyllithium leads to selective lithiation at the 4-position, creating a nucleophilic site for the introduction of various electrophiles. wikipedia.org
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov Such strategies have been successfully applied to the synthesis of complex heterocyclic systems, including substituted dibenzothiophenes. rsc.org
A noteworthy example is the one-pot synthesis of 4-substituted dibenzothiophene (DBT) derivatives starting from dibenzothiophene-5-oxide (DBTO). rsc.org This process involves a sequence of reactions that are orchestrated in a single reaction vessel:
Sulfoxide-directed C–H metalation/boration : The sulfoxide (B87167) group directs the regioselective metalation and subsequent boration at the C4 position.
Reduction of the sulfoxide : The sulfoxide is reduced back to the sulfide.
Suzuki coupling : The in-situ generated boronate ester at the 4-position undergoes a palladium-catalyzed Suzuki coupling with an aryl halide to introduce the desired substituent.
This tandem process efficiently yields a variety of 4-aryl substituted DBT derivatives in satisfactory to good yields and significantly reduces the number of synthetic steps required compared to traditional multi-step syntheses. rsc.org
Another example of a tandem approach is the preparation of benzo[1,2-b:4,5-b′]bis[b]benzothiophene, which utilizes a tandem lithiation/ring closure reaction of a bis-sulfide precursor. researchgate.net While not directly forming a 4-substituted DBT, this demonstrates the power of tandem reactions in constructing complex sulfur-containing polycyclic aromatic systems.
The application of these tandem strategies could be envisioned for the synthesis of this compound. For instance, the sulfoxide-directed tandem process could potentially employ a benzoyl-substituted aryl halide in the final Suzuki coupling step to install the desired functionality directly.
Table 2: Tandem Reaction for 4-Substituted Dibenzothiophene Synthesis
| Starting Material | Reaction Sequence | Key Advantages | Resulting Product | Reference |
|---|
This table outlines the key steps and benefits of a tandem reaction for synthesizing 4-substituted dibenzothiophene derivatives.
While not a tandem reaction in the strictest sense, a plausible and efficient route to this compound would involve a two-step process: synthesis of the dibenzothiophene core, followed by a Friedel-Crafts acylation. google.comorganic-chemistry.orgnih.gov Dibenzothiophene is an electron-rich aromatic system and is expected to undergo electrophilic aromatic substitution. wikipedia.org The reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, would likely lead to the formation of this compound. google.comnih.gov The regioselectivity of this acylation would be an important consideration.
Mechanistic Investigations of Benzoylation Reactions in Dibenzothiophene Systems
Elucidation of Reaction Pathways for Direct Benzoylation
Direct benzoylation of dibenzothiophene (B1670422) typically proceeds via a Friedel-Crafts acylation reaction. byjus.comchemtube3d.com This classic electrophilic aromatic substitution involves the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich aromatic dibenzothiophene ring. byjus.com The efficiency and outcome of this reaction are heavily influenced by the choice of catalyst, reagents, and the inherent electronic properties of the dibenzothiophene molecule. iitm.ac.inscirp.org
Electrophilic Attack and Intermediate Formation
The generally accepted mechanism for Friedel-Crafts acylation begins with the reaction between an acyl halide (e.g., benzoyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comchemtube3d.com The Lewis acid coordinates to the halogen of the acyl halide, facilitating its departure and generating a highly electrophilic acylium ion (RCO⁺). byjus.com This acylium ion is stabilized by resonance.
The electron-rich dibenzothiophene ring then acts as a nucleophile, attacking the acylium ion. This electrophilic attack temporarily disrupts the aromaticity of one of the benzene (B151609) rings, forming a positively charged intermediate known as a sigma complex or arenium ion. byjus.com This intermediate is resonance-stabilized, with the positive charge delocalized over the aromatic system. Finally, a weak base, often the displaced halide ion complexed with the Lewis acid, removes a proton from the carbon atom that was attacked by the electrophile. This deprotonation step restores the aromaticity of the ring and yields the final 4-benzoyldibenzothiophene product, along with the regenerated catalyst and a protonated base. byjus.com
Recent studies have also explored the use of dibenzothiophene S-oxide in combination with triflic anhydride (B1165640) to generate electrophilic intermediates of the type R₂S⁺–OTf, which show high reactivity towards aromatic substrates. acs.org
Role of Catalysts and Reagents in Benzoylation Mechanisms
The choice of catalyst is pivotal in Friedel-Crafts benzoylation. Lewis acids like AlCl₃ and FeCl₃ are commonly employed to generate the acylium ion from benzoyl chloride. byjus.com However, the development of more environmentally benign and reusable solid acid catalysts, such as zirconia-supported 12-tungstophosphoric acid, has gained traction. iitm.ac.in These catalysts offer advantages like higher thermal stability and cost-effectiveness. iitm.ac.in The acidity of the catalyst directly impacts the conversion of benzoyl chloride, with more acidic catalysts generally leading to higher conversions. iitm.ac.in
The reagent system also plays a crucial role. While benzoyl chloride is a common benzoylating agent, alternatives like benzoic anhydride can also be used. scirp.orgacs.org The choice of base can also influence the reaction. Pyridine and triethylamine (B128534) are often used to catalyze the reaction and neutralize the hydrochloric acid byproduct. scirp.orghighfine.com Notably, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be a highly efficient catalyst, significantly accelerating the reaction rate compared to pyridine. highfine.com
Regioselectivity and Stereoelectronic Effects in Benzoylation
The position of the benzoyl group on the dibenzothiophene ring is governed by regioselectivity. Dibenzothiophene is an electron-rich heterocycle, and electrophilic aromatic substitution, such as Friedel-Crafts acylation, preferentially occurs at the positions most susceptible to electrophilic attack. wikipedia.orgwikipedia.org The flanking carbon atoms adjacent to the sulfur atom, the 2- and 8-positions, and the 4- and 6-positions are the most reactive sites. wikipedia.org
In the case of benzoylation, the substitution tends to occur at the 4-position. This preference is attributed to a combination of electronic and steric factors. The sulfur atom influences the electron distribution in the rings, making certain positions more nucleophilic. While both the 2- and 4-positions are activated, the 4-position is often favored. When the hydrogen atoms at the 2'- and 6'-positions of a substrate are not equivalent, cyclization tends to occur at the less sterically hindered C-H bond. rsc.org The regioselectivity can be influenced by the specific reaction conditions and the nature of the substituents already present on the dibenzothiophene ring. thieme-connect.de
Mechanistic Aspects of Dibenzothiophene Skeleton Formation
The synthesis of the dibenzothiophene core itself involves intricate mechanistic pathways, often relying on transition-metal catalysis to facilitate key bond-forming events. These methods provide access to a wide range of substituted dibenzothiophenes that can subsequently undergo benzoylation.
Carbon-Hydrogen Activation and Carbon-Sulfur Bond Cleavage Mechanisms
Modern synthetic strategies for constructing the dibenzothiophene skeleton often involve the activation of otherwise inert C-H bonds. rsc.org Palladium-catalyzed intramolecular oxidative C-H coupling of diaryl sulfides is a notable method. researchgate.net This approach avoids the need for pre-functionalized starting materials. rsc.org
A novel palladium(II)-catalyzed synthesis of dibenzothiophene derivatives proceeds through the cleavage of both a C-H and a C-S bond. rsc.orgnih.gov This method is particularly advantageous as it does not require an external stoichiometric oxidant. rsc.orgnih.gov The mechanism is thought to involve a sulfur-directed cyclometalation process to achieve the necessary C-H activation at the 2'-position of a biphenyl (B1667301) sulfide (B99878). rsc.org A key feature of this mechanism is that the product is released in an oxidative addition step, which regenerates the Pd(II) catalyst without the need for an external oxidant. rsc.org
Palladium-Catalyzed Cyclization Mechanisms
Palladium catalysts are instrumental in various cyclization reactions that lead to the dibenzothiophene framework. researchgate.netnih.govnih.gov One such approach is the palladium-catalyzed dual C-H functionalization of diaryl sulfides, which proceeds via an oxidative dehydrogenative cyclization. researchgate.net
Another strategy involves the palladium-catalyzed intramolecular C-H/C-X coupling of halogenated biaryl sulfides. nih.gov More recently, an asymmetric cyclization-dimerization of (ortho-alkynylphenyl)(methoxymethyl) sulfide has been developed using a palladium catalyst to produce enantiomerically enriched axially chiral dibenzothiophenes. mdpi.com The proposed mechanism involves the sulfur atom attacking the alkyne, followed by coordination with a second alkyne substrate, leading to a secondary cyclization and subsequent reductive elimination to yield the product. mdpi.com
Photochemical and Electrochemical Reaction Mechanisms
The introduction of a benzoyl group to the dibenzothiophene core significantly influences its electronic properties, thereby opening up various photochemical and electrochemical reaction pathways. These mechanisms are critical for understanding the compound's reactivity, stability, and potential applications in materials science and synthetic chemistry.
Excited State Dynamics and Electronic Relaxation Mechanisms
Upon absorption of light, molecules like this compound are promoted to an electronically excited state. The subsequent de-excitation pathways, collectively known as excited state dynamics, determine the molecule's photochemical fate. While specific studies on this compound are not extensively detailed in the provided literature, the behavior of related aromatic ketones and thiophene-containing systems provides a strong basis for understanding its likely mechanisms.
Molecules with donor-acceptor character, such as a benzoyl group (acceptor) on a dibenzothiophene moiety (donor), often exhibit complex photophysics. acs.org Excitation can lead to several singlet states, including locally excited (LE) and charge-transfer (CT) states. acs.org The relaxation from these states can be incredibly fast, often occurring on picosecond or even sub-picosecond timescales. uea.ac.uk
A general mechanism for related systems involves:
Excitation : Absorption of a photon promotes the molecule from the ground state (S₀) to an initial excited singlet state (Sₙ), often a bright, high-energy state. uea.ac.ukscispace.com
Internal Conversion & Vibrational Relaxation : The molecule rapidly relaxes to the lowest excited singlet state (S₁) through internal conversion and vibrational cooling. This process is typically non-radiative. scispace.com
S₁ State Dynamics : The S₁ state, which may have significant charge-transfer character, can decay through several competing pathways:
Fluorescence : Radiative decay back to the ground state (S₀) by emitting a photon.
Intersystem Crossing (ISC) : A non-radiative transition from the singlet state (S₁) to a triplet state (T₁). This is common in molecules containing heavy atoms like sulfur and carbonyl groups, which enhance spin-orbit coupling. scispace.com The presence of local nπ* states on the carbonyl group can facilitate rapid ISC. acs.org
Photochemical Reaction : The excited state molecule undergoes a chemical transformation, such as isomerization or bond cleavage. For instance, studies on other complex molecules show that distinct conformers can lead to different dissociation dynamics because the excited state dynamics guide them to separate regions of the ground-state potential energy surface. nih.gov
The solvent environment can play a crucial role, particularly for states with charge-transfer character. Polar solvents can stabilize CT states, altering the energy landscape and influencing the rates of fluorescence, ISC, and other relaxation processes. rsc.org In some diarylketones, the primary relaxation step after excitation is an internal charge transfer, which can be assisted by structural changes like ring planarization, occurring on a picosecond timescale. rsc.org
Photoinduced Thia-Baeyer-Villiger Oxidation and Related Transformations
The Baeyer-Villiger oxidation is a well-known reaction involving the oxidation of a ketone to an ester or a lactone. sigmaaldrich.com A fascinating photochemical analogue, the thia-Baeyer-Villiger oxidation, has been observed in dibenzothiophene (DBT) systems. This reaction is significant because conventional oxidation of a sulfoxide (B87167) typically yields the corresponding sulfone exclusively. nih.gov
Recent research has demonstrated a photoinduced thia-Baeyer-Villiger-type oxidation of DBT derivatives. nih.govresearchgate.net This process provides a mild method for the selective functionalization of such sulfur compounds. nih.govresearchgate.net The reaction is typically promoted by an iron porphyrin catalyst under UV irradiation in the presence of an oxidant like tert-butyl hydroperoxide (t-BuOOH). nih.govresearchgate.net
A plausible mechanism for this transformation involves several key steps, as illustrated by the oxidation of dibenzothiophene (DBT): researchgate.net
Sulfoxide Formation : The initial step is the oxidation of the sulfur atom in the dibenzothiophene ring to form the corresponding sulfoxide, dibenzothiophene-S-oxide (DBTO).
Single-Electron Transfer (SET) : The photoexcited catalyst initiates a single-electron transfer from the sulfoxide, generating a radical cation intermediate.
Oxygen Insertion : The radical cation is susceptible to attack by the oxidant, leading to the insertion of an oxygen atom adjacent to the sulfur, cleaving a C–S bond to form a sulfinic ester. nih.govresearchgate.net
Further Transformation : The resulting sulfinic esters are versatile intermediates that can be transformed into a variety of biphenyl derivatives, including sulfoxides, sulfones, and sulfonamides. nih.govresearchgate.net
This photoinduced pathway mimics the biological catabolism of DBT by certain bacteria, which also proceeds through oxidation and C-S bond cleavage to produce hydroxylated biphenyl compounds. nih.gov The ability to control this stepwise functionalization offers a biomimetic approach to transform dibenzothiophenes into valuable biphenyl structures. nih.govresearchgate.net
| Reaction Stage | Description | Key Intermediates | Reference |
| Initial Oxidation | Oxidation of the sulfur atom in the dibenzothiophene core. | Dibenzothiophene-S-oxide (DBTO) | researchgate.net |
| Activation | Photoinduced single-electron transfer (SET) from the sulfoxide. | Sulfoxide radical cation | researchgate.net |
| Oxygen Insertion | Attack by an oxidant (e.g., from t-BuOOH) on the radical cation. | Sulfinic ester | nih.govresearchgate.net |
| Product Formation | Conversion of the sulfinic ester to stable biphenyl compounds. | Biphenyl sulfoxides, sulfones, sulfonamides | nih.govresearchgate.net |
Electrochemical Reduction and Oxidation Pathways
Electrochemical methods provide powerful tools to investigate the redox properties of this compound. The process involves applying an electric potential to drive oxidation (at the anode) or reduction (at the cathode). netsolwater.com
Electrochemical Oxidation The oxidation of organic pollutants can occur through direct or indirect pathways. flagshipdhaka.comyasa.ltd
Direct Oxidation : The this compound molecule adsorbs onto the anode surface and loses electrons directly to the electrode. The dibenzothiophene moiety is electron-rich and susceptible to oxidation. wikipedia.org Oxidation of the sulfur atom is a likely primary step, forming a sulfoxide and then a sulfone, similar to chemical oxidation. wikipedia.org At higher potentials, oxidation of the aromatic rings can occur, potentially leading to ring-opening and mineralization to CO₂. flagshipdhaka.com
Indirect Oxidation : This pathway involves the generation of powerful oxidizing species in the electrolyte solution, such as hydroxyl radicals (•OH), from the electrochemical decomposition of water at the anode surface. netsolwater.comnih.gov These radicals then attack and degrade the organic molecule in the bulk solution. nih.gov The efficiency of this process is highly dependent on the anode material, with high-oxygen-overpotential anodes like boron-doped diamond (BDD) being particularly effective at generating •OH. uclm.es
Electrochemical Reduction Electrochemical reduction involves the addition of electrons to the molecule. For this compound, two primary sites are susceptible to reduction:
Benzoyl Group : The carbonyl group of the benzoyl moiety is a well-known electrophore. It can be reduced to a secondary alcohol (a benzhydrol derivative) or undergo reductive coupling.
Dibenzothiophene Ring System : The aromatic system can accept electrons to form radical anions. More aggressive reduction can lead to the cleavage of a carbon-sulfur bond. For the parent dibenzothiophene, reduction with lithium is known to cause the scission of one C–S bond. wikipedia.org
The specific pathway and products depend heavily on experimental conditions such as the electrode material, solvent, pH, and applied potential. mdpi.com For example, in the electrochemical reduction of other aromatic compounds, controlling the pH and potential is crucial for selectively producing desired products while suppressing side reactions like hydrogen evolution. mdpi.com
Ring Transformation and Cleavage Mechanisms of Thiophene (B33073) and Dibenzothiophene Systems
The thiophene ring in dibenzothiophene is remarkably stable, but it can undergo transformation and cleavage under specific chemical, photochemical, or biological conditions. Understanding these mechanisms is crucial for applications ranging from biodesulfurization of fossil fuels to the synthesis of novel materials. nih.gov
The most common point of rupture in the dibenzothiophene system is the carbon-sulfur (C–S) bond. nih.gov Weakening this bond is key to initiating ring cleavage. This is often achieved by introducing oxygen atoms onto the sulfur or adjacent carbon atoms. nih.gov
Several mechanisms for C–S bond cleavage have been investigated:
Microbial Degradation : Certain bacteria have evolved specific enzymatic pathways to break down dibenzothiophene. nih.gov For example, the "4S" pathway involves the sequential oxidation of the sulfur atom to sulfoxide and then sulfone (dibenzothiophene-5,5'-dioxide), followed by enzymatic cleavage of a C–S bond to yield 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS), which is then further desulfurized. nih.gov Other pathways involve initial dioxygenase attack on the benzene rings, leading to ring cleavage while leaving the thiophene ring intact initially. asm.org
Organometallic Insertion : Reactive low-valent metal fragments can insert directly into a C–S bond of the thiophene ring. lehigh.edusci-hub.se For example, rhodium and cobalt complexes have been shown to react with dibenzothiophene, cleaving a C–S bond to form a metalla-thiolate structure where the metal is part of a new, larger ring. lehigh.edusci-hub.se The selectivity of this cleavage can be influenced by steric effects; bulky substituents at the 4- and 6-positions of dibenzothiophene can hinder the reaction and lead to simple S-coordination instead of bond cleavage. lehigh.edusci-hub.se
Thiolate-Initiated Metathesis : A transition-metal-free method involves using a thiolate anion to promote the cleavage of two C–S bonds in suitably substituted biaryl precursors to form the dibenzothiophene ring. organic-chemistry.org While this is a synthetic method, the reverse of this concerted nucleophilic aromatic substitution (CSNAr) mechanism provides insight into a potential ring-opening pathway. organic-chemistry.org
Ring-Closing/Opening Equilibrium : The synthesis of dibenzothiophene sulfonium (B1226848) salts via intramolecular ring-closing of biaryl thioethers highlights the dynamic nature of the heterocyclic ring. nih.govacs.orgucl.ac.uk These sulfonium salts can subsequently react in a way that opens the heterocyclic ring, demonstrating a reversible transformation pathway under specific conditions. nih.govucl.ac.uk
| Cleavage Method | Initiating Agent/Condition | Key Mechanistic Step | Primary Product Type | Reference |
| Microbial (4S Pathway) | Bacteria (e.g., Rhodococcus) | Enzymatic oxidation of sulfur, followed by C-S bond cleavage. | Hydroxylated biphenyls | nih.govnih.gov |
| Organometallic | Low-valent metal complexes (Rh, Co) | Metal insertion into C-S bond. | Metallacycles | lehigh.edusci-hub.se |
| Photochemical Oxidation | UV light, catalyst, oxidant | Photoinduced generation of a radical cation, leading to C-S bond scission. | Biphenyl derivatives | nih.govresearchgate.net |
| Reductive Cleavage | Strong reducing agents (e.g., Li metal) | Electron transfer to the aromatic system, followed by C-S bond scission. | Lithiated biaryl thiolate | wikipedia.org |
Derivatization Strategies and Post Functionalization of 4 Benzoyldibenzothiophene
Selective Functionalization of the Benzoyl Group
The benzoyl group contains two primary sites for functionalization: the carbonyl carbon and the associated phenyl ring. Strategic manipulation of these sites allows for a wide range of derivatives.
The ketone's carbonyl group (-C=O) is a key reactive center. Its carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. savemyexams.comox.ac.uk This reactivity allows for a variety of chemoselective transformations.
Common reactions involving the carbonyl group are nucleophilic additions. savemyexams.com For instance, reduction of the carbonyl group can yield the corresponding secondary alcohol, (dibenzo[b,d]thiophen-4-yl)(phenyl)methanol. This can be achieved using reducing agents like lithium tetrahydridoaluminate in dry ether. savemyexams.com Another important transformation is the reaction with organometallic reagents, such as Grignard or organolithium compounds, which allows for the introduction of new carbon-carbon bonds at the carbonyl carbon.
Furthermore, the carbonyl group can undergo condensation reactions. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) produces a characteristic deep-orange precipitate, a classic test for identifying aldehydes and ketones. savemyexams.comddtjournal.com The resulting hydrazone derivative can be isolated and characterized. These transformations are foundational in organic synthesis for altering the electronic and steric properties of the molecule.
Table 1: Potential Chemoselective Transformations of the Carbonyl Group
| Reaction Type | Reagent(s) | Product Type |
| Reduction | Lithium tetrahydridoaluminate (LiAlH₄) | Secondary Alcohol |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Condensation | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Hydrazone |
| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | Alkene |
The phenyl ring of the benzoyl group can be functionalized through electrophilic aromatic substitution. The carbonyl group is a deactivating, meta-directing group, meaning it withdraws electron density from the ring and directs incoming electrophiles to the positions meta to the carbonyl.
Standard electrophilic substitution reactions such as nitration (using a mixture of nitric acid and sulfuric acid), halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃), and Friedel-Crafts acylation/alkylation can be employed to introduce a variety of functional groups onto this phenyl ring. These subsequent modifications can serve as handles for further derivatization, for example, through cross-coupling reactions if a halogen is introduced. Benzoylation, using benzoyl chloride, is a common derivatization technique to enhance the hydrophobicity and improve the analysis of polar molecules in liquid chromatography–tandem mass spectrometry (LC–MS/MS). chromatographyonline.com
Functionalization of the Dibenzothiophene (B1670422) Core
The dibenzothiophene (DBT) core is a robust aromatic system that presents unique opportunities for functionalization, particularly through modern synthetic methods.
Direct C–H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic systems without the need for pre-functionalized substrates like halides. osi.lvumich.edu This approach often relies on transition metal catalysis (e.g., palladium, rhodium, iridium) to selectively activate and transform C–H bonds into new C–C, C–N, or C–O bonds. sigmaaldrich.com
For dibenzothiophene and its derivatives, C–H activation can be directed to specific positions. While the benzoyl group at the 4-position introduces significant steric hindrance, C–H functionalization could potentially be directed to other positions, such as C1, C2, C3, or the opposing benzene (B151609) ring (C6, C7, C8, C9). The development of specific ligands and catalysts is key to controlling the regioselectivity of these reactions. scripps.edunih.gov For instance, palladium-catalyzed C–H activation has been used extensively for the synthesis of complex heterocyclic natural products. nih.gov
A more traditional and highly reliable method for functionalizing the dibenzothiophene core involves a two-step sequence: halogenation followed by a transition metal-catalyzed cross-coupling reaction. sigmaaldrich.com
First, electrophilic halogenation (e.g., bromination or iodination) of dibenzothiophene typically occurs at the C2 and C8 positions due to the electronic properties of the sulfur-containing ring system. Once halogenated, these positions become active sites for a multitude of cross-coupling reactions. The Suzuki-Miyaura coupling, for example, uses a palladium catalyst to couple the aryl halide with an organoboron reagent, forming a new C-C bond. beilstein-journals.orgnih.gov Other valuable cross-coupling reactions include the Stille coupling (with organotins), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), allowing for the introduction of a vast array of functional groups and structural motifs. beilstein-journals.orgbeilstein-journals.org
Table 2: Common Cross-Coupling Reactions for Halogenated Dibenzothiophenes
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid/Ester | Pd(PPh₃)₄, Base | C-C |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (alkenyl) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base | C-N |
| Sonogashira | Terminal Alkyn | Pd/Cu Catalysts, Base | C-C (alkynyl) |
The sulfur atom in the dibenzothiophene core is not merely a passive component; its oxidation state can be altered to create useful synthetic intermediates. The sulfur can be oxidized to form the corresponding dibenzothiophene-S-oxide (sulfoxide) and subsequently to the dibenzothiophene-S,S-dioxide (sulfone). asm.orgtaylorandfrancis.com
These oxidized species exhibit different reactivity compared to the parent dibenzothiophene. For example, dibenzothiophene S-oxides are gaining attention as precursors that can generate atomic oxygen when exposed to UV light. rsc.orgqs-gen.com The S-oxide and S,S-dioxide moieties activate the adjacent C1 and C9 positions towards nucleophilic attack or deprotonation, enabling functionalization at sites that are otherwise difficult to access. Furthermore, these oxidized sulfur intermediates play a role in desulfurization processes, which can lead to the formation of biphenyl (B1667301) derivatives. nih.gov For instance, the conversion of dibenzothiophene sulfone to 2-(2-hydroxybiphenyl)-benzenesulfinate is a key step in certain biodesulfurization pathways. taylorandfrancis.comnih.gov Recently, methods have been developed for the facile synthesis of dibenzothiophene S-oxides from sulfinate esters, which can then undergo further transformations like Pummerer-type reactions to create highly functionalized dibenzothiophene derivatives. rsc.org
Synthesis of Complex Polycyclic Architectures Incorporating 4-Benzoyldibenzothiophene
The rigid, planar structure of the dibenzothiophene core, coupled with the reactive carbonyl and phenyl functionalities of the benzoyl substituent, makes this compound an attractive starting material for the synthesis of larger, more complex polycyclic aromatic systems. These extended structures are of interest for their potential applications in organic electronics and advanced materials.
Annulation, the process of building a new ring onto a pre-existing molecular framework, is a powerful strategy for the synthesis of complex PAHs. For this compound, the benzoyl group can serve as a key reactive site for annulation reactions, leading to the formation of new fused carbocyclic rings.
One of the most prominent methods for achieving such transformations is the Scholl reaction , which involves the acid-catalyzed intramolecular or intermolecular aryl-aryl coupling. nih.govresearchgate.netacs.org In the context of this compound, an intramolecular Scholl reaction could be envisioned to occur between the phenyl ring of the benzoyl group and the dibenzothiophene core. This type of cyclodehydrogenation typically requires a Lewis acid, such as aluminum chloride (AlCl₃), often in combination with an oxidant. nih.gov The reaction proceeds through the formation of an arenium ion, leading to a new carbon-carbon bond and subsequent aromatization.
For example, the cyclization of 1-benzoylnaphthalene (B181615) under Scholl conditions can lead to the formation of 7H-benz[de]anthracen-7-one. nih.gov By analogy, this compound could undergo a similar intramolecular cyclization. The regioselectivity of this reaction would be influenced by the electronic properties and steric accessibility of the various positions on the dibenzothiophene nucleus.
Another potent strategy for extending π-systems is the Annulative π-Extension (APEX) reaction. researchgate.net These reactions often utilize transition metal catalysis, such as rhodium(III), to direct C-H activation and subsequent annulation with alkynes. researchgate.net A ketone-directed C-H activation at a peri-position relative to the carbonyl group can initiate a cascade of events including alkyne insertion, intramolecular nucleophilic attack, dehydration, and aromatization to furnish a new fused aromatic ring. researchgate.net Applying this methodology to this compound could provide a direct route to novel, highly substituted polycyclic aromatic compounds.
The following table outlines potential annulation reactions starting from this compound, based on established methodologies for analogous compounds.
| Reaction Type | Reagents and Conditions | Potential Product Structure | Reference for Analogy |
| Intramolecular Scholl Reaction | AlCl₃/NaCl, high temperature | Fused polycyclic ketone | nih.gov |
| Rh(III)-catalyzed APEX | [Cp*RhCl₂]₂, AgSbF₆, alkyne | Pyrene-like fused system | researchgate.net |
| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid (PPA) | Cyclized and fused ketone | tandfonline.com |
Table 1: Potential Annulation Reactions for the Synthesis of Fused Ring Systems from this compound.
The dibenzothiophene core of this compound can also serve as a template for the construction of larger systems containing additional heterocyclic rings. The synthesis of such fused heterocyclic systems often involves the strategic introduction of functional groups that can participate in intramolecular cyclization reactions.
A common approach involves the functionalization of the dibenzothiophene skeleton, followed by a ring-closing reaction. For instance, the introduction of an amino group onto the dibenzothiophene core could set the stage for a Pschorr cyclization . wikipedia.orgoup.comnih.gov This reaction involves the diazotization of an aromatic amine, followed by an intramolecular radical cyclization catalyzed by copper. wikipedia.org If an amino group were introduced at a position adjacent to the benzoyl group, a subsequent Pschorr cyclization could potentially lead to the formation of a new nitrogen-containing heterocyclic ring fused to the dibenzothiophene system.
Palladium-catalyzed C-H/C-H biaryl coupling is another powerful tool for constructing benzo-fused heteroaromatic compounds. mdpi.com While typically used for the synthesis of dibenzofurans, carbazoles, and dibenzothiophenes themselves, variations of this methodology could be employed to fuse additional heterocyclic rings onto a pre-existing dibenzothiophene framework. mdpi.com
Furthermore, the synthesis of polycyclic hetero-fused 7-deazapurine heterocycles has been demonstrated through the C-H functionalization of various aromatics with dibenzothiophene-S-oxide, followed by a Negishi cross-coupling and subsequent cyclization steps. acs.org This highlights the utility of the dibenzothiophene moiety as a building block for complex, biologically relevant heterocyclic systems.
The table below summarizes potential strategies for the construction of fused heterocyclic systems starting from derivatives of this compound.
| Starting Material Derivative | Reaction Type | Reagents and Conditions | Potential Fused Heterocyclic Product | Reference for Analogy |
| Amino-substituted this compound | Pschorr Cyclization | 1. NaNO₂, HCl 2. Cu catalyst | Fused nitrogen-containing heterocycle | wikipedia.orgoup.com |
| Halogenated this compound | Palladium-catalyzed C-H/C-H coupling | Pd(OAc)₂, oxidant | Benzo-fused heterocyclic system | mdpi.com |
| This compound-S-oxide | C-H Dibenzothiophenation and subsequent cyclization | (Het)aryl-pyrimidine, Negishi coupling, azidation, thermal cyclization | Polycyclic thieno-fused deazapurine analogue | acs.org |
Table 2: Potential Strategies for the Construction of Fused Heterocyclic Systems from this compound Derivatives.
Computational Chemistry and Theoretical Modeling of 4 Benzoyldibenzothiophene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules like 4-Benzoyldibenzothiophene. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed electronic information.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a primary computational method for studying the mechanisms of chemical reactions involving complex organic molecules. sumitomo-chem.co.jpnumberanalytics.com It offers a balance between computational cost and accuracy, making it suitable for exploring reaction pathways, intermediates, and transition states. sumitomo-chem.co.jp A transition state is the highest energy point on a reaction coordinate, and its structure and energy determine the feasibility and rate of a chemical transformation. numberanalytics.com
For a molecule like this compound, DFT can be used to model various reactions, such as electrophilic aromatic substitution or reactions at the carbonyl group. By calculating the potential energy surface, researchers can identify the most likely reaction mechanism. The activation energy (the energy difference between the reactants and the transition state) calculated via DFT provides a quantitative measure of the reaction's kinetic barrier. sumitomo-chem.co.jp For instance, in a hypothetical reaction, DFT calculations can distinguish between different possible pathways, as shown by the relative energies of their transition states. osti.govpku.edu.cn
Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction Pathway of this compound
| Species | Role in Reaction | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| Intermediate 1 | Transient Species | +5.2 |
| Transition State 1 | Rate-Determining Step | +21.5 |
| Intermediate 2 | Transient Species | -2.1 |
| Transition State 2 | Subsequent Step | +15.8 |
| Products | Final Compound | -10.3 |
Note: This table is illustrative, showing how DFT is used to map the energetic landscape of a chemical reaction.
Ab Initio Methods for Electronic Structure and Reactivity Predictions
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide highly accurate benchmarks for electronic structure and reactivity. nih.govaps.org
These calculations can determine the ground-state electronic configuration, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. aps.org The energies of the HOMO and LUMO are crucial indicators of a molecule's reactivity, influencing its ability to act as an electron donor or acceptor. For this compound, ab initio calculations can precisely predict these values, offering insights into its behavior in redox reactions and its interactions with other molecules.
Molecular Dynamics Simulations for Supramolecular Catalysis and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the influence of the environment, such as solvents or a host molecule in a supramolecular assembly. nih.gov This method models the movements of atoms and molecules over time based on classical mechanics.
In the context of supramolecular catalysis, MD simulations can model how this compound might dock within a larger host molecule, such as a cyclodextrin (B1172386) or a self-assembled cage. mdpi.comrsc.org These simulations reveal the nature of non-covalent interactions (like hydrogen bonds and van der Waals forces) that stabilize the host-guest complex and can show how encapsulation alters the reactivity of the guest molecule by stabilizing a transition state. nih.govmdpi.com
Furthermore, MD simulations are crucial for understanding solvent effects. The behavior and properties of a molecule can change significantly in different solvents. mdpi.com MD can explicitly model the interactions between this compound and surrounding solvent molecules, providing a dynamic picture of the solvation shell and its impact on the molecule's conformation and energy landscape. This is particularly important for processes where the solvent plays a direct role in the reaction mechanism. nih.gov
Theoretical Insights into Carbon-Sulfur Bond Characteristics and Aromaticity
The fusion of a thiophene (B33073) ring into a larger polycyclic structure influences the molecule's geometry and electronic configuration. mdpi.com Theoretical models can calculate the precise bond lengths and angles of the ground-state geometry. The C-S bond lengths in the dibenzothiophene (B1670422) core are indicative of the degree of electron delocalization.
Aromaticity, a concept central to the stability of cyclic, conjugated systems, can be quantified using computational methods. masterorganicchemistry.com One common metric is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value typically indicates aromatic character, while a positive value suggests anti-aromaticity. For this compound, NICS calculations can assess the aromaticity of each individual ring (the two benzene (B151609) rings and the central thiophene ring), revealing how electronic effects are transmitted across the fused system. mdpi.com
Table 2: Illustrative Theoretical Data for the Dibenzothiophene Core
| Parameter | Ring A (Benzene) | Ring B (Benzene) | Ring C (Thiophene) |
| Calculated C-S Bond Length (Å) | N/A | N/A | 1.75 |
| NICS(0) Value (ppm) | -9.5 | -9.2 | -5.1 |
Note: NICS(0) is the value calculated at the geometric center of the ring. The data is representative for a dibenzothiophene system, showing strong aromaticity in the benzene rings and attenuated aromaticity in the thiophene ring.
Prediction of Spectroscopic Signatures and Photophysical Behavior
Computational chemistry is instrumental in predicting and interpreting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the excited states of molecules and predicting their UV-visible absorption spectra. rsc.orgnih.gov
By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that characterize a molecule's UV-Vis spectrum. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. These predictions are invaluable for assigning experimental spectra and understanding the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions). rsc.org For this compound, TD-DFT can help identify the transitions associated with the dibenzothiophene chromophore and the benzoyl group.
Furthermore, computational methods can explore the properties of the lowest triplet and singlet excited states, providing insight into the molecule's potential for fluorescence or phosphorescence. nih.gov
Table 3: Predicted Spectroscopic Data for this compound via TD-DFT
| Predicted λmax (nm) | Oscillator Strength (f) | Major Character of Transition |
| 345 | 0.25 | π → π* (localized on dibenzothiophene) |
| 298 | 0.58 | π → π* (delocalized) |
| 260 | 0.15 | n → π* (localized on carbonyl) |
Note: This table provides an example of how TD-DFT results are presented, linking predicted absorption wavelengths to the nature of the electronic transition.
Advanced Spectroscopic and Analytical Characterization of 4 Benzoyldibenzothiophene
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification of organic molecules. researchgate.netsigmaaldrich.com Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of its elemental composition. researchgate.netnih.gov For 4-Benzoyldibenzothiophene, with a linear formula of C₁₉H₁₂OS, HRMS provides definitive confirmation of its identity. researchgate.net
The technique involves ionizing the sample and separating the resulting ions in a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system. researchgate.net The high resolving power of these instruments can distinguish between molecules with the same nominal mass but different elemental formulas. nih.gov
For this compound, the expected monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental measurement. A close match between the measured and calculated mass (typically within a few parts per million, ppm) provides strong evidence for the compound's elemental composition. oregonstate.edu
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₂OS |
| Calculated Monoisotopic Mass | 288.0609 g/mol |
| Common Adducts (Predicted m/z) | [M+H]⁺: 289.0687 |
| [M+Na]⁺: 311.0506 |
| Required Mass Accuracy | < 5 ppm |
This table represents theoretical values calculated from the elemental composition. Experimental verification is required.
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed molecular structure of a compound in solution. Current time information in Bangalore, IN. For a molecule with a complex aromatic structure like this compound, advanced 1D and 2D NMR techniques are essential for assigning each proton and carbon signal.
Multi-Dimensional NMR for Complex Structure Determination
While basic 1D ¹H and ¹³C NMR provide initial information, the overlapping signals in the aromatic region of this compound require 2D NMR experiments for complete assignment. hmdb.ca
¹H NMR: The proton spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm), arising from the 11 protons on the dibenzothiophene (B1670422) and benzoyl rings.
¹³C NMR: The proton-decoupled ¹³C spectrum will display signals for all 19 carbon atoms. scirp.org The carbonyl carbon (C=O) is expected at a characteristic downfield shift (δ > 190 ppm), while the other 18 aromatic carbons would appear in the δ 120-150 ppm range. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity within the individual aromatic rings. stackexchange.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing unambiguous C-H bond information. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (over 2-4 bonds). researchgate.nettubitak.gov.tr It is particularly crucial for identifying the connectivity between the benzoyl group and the dibenzothiophene core and for assigning quaternary (non-protonated) carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Typical 2D Correlations |
|---|---|---|
| Carbonyl Carbon (C=O) | > 190 | HMBC to protons on adjacent rings |
| Aromatic Carbons (C) | 120 - 150 | HSQC to attached protons; HMBC to nearby protons |
| Aromatic Protons (H) | 7.0 - 8.5 | COSY to adjacent protons; HSQC to attached carbons; HMBC to carbons 2-3 bonds away |
This table represents estimated chemical shift ranges based on general principles and data from structurally similar compounds. Specific assignments require experimental 2D NMR data.
Solid-State NMR Applications
Solid-state NMR (ssNMR) provides structural and dynamic information about molecules in the solid phase. oup.com While less common for small, soluble molecules like this compound, ssNMR becomes highly relevant if the compound is incorporated into materials like polymers or metal-organic frameworks, or when studying its crystalline polymorphism. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can reveal information about the molecular conformation and packing in the solid state, which can differ significantly from the solution state. oup.com
Chromatographic Techniques for Separation and Analysis
Chromatography is fundamental for separating this compound from reaction mixtures, impurities, or complex matrices, and for its quantification. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatized Analytes
GC-MS is a robust technique for analyzing volatile and semi-volatile compounds. Given its molecular weight, this compound is amenable to GC analysis. The sample is vaporized and separated on a capillary column before entering a mass spectrometer for detection.
The retention time in GC is a characteristic property under specific conditions (e.g., column type, temperature program). The mass spectrometer, typically operating in electron impact (EI) mode, fragments the molecule in a reproducible pattern, creating a mass spectrum that serves as a molecular fingerprint for identification. For this compound, characteristic fragments would likely include the molecular ion (m/z 288) and fragments corresponding to the benzoyl cation (m/z 105) and the dibenzothiophene cation (m/z 183).
Table 3: Typical GC-MS Parameters for Analysis of Aromatic Ketones
| Parameter | Typical Value / Condition |
|---|---|
| GC Column | HP-5MS or equivalent (non-polar) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient, e.g., 100°C to 300°C |
| MS Ionization Mode | Electron Impact (EI, 70 eV) |
| Key Mass Fragments (Predicted) | m/z 288 (M⁺), 287 (M-H)⁺, 183 (M-C₇H₅O)⁺, 105 (C₇H₅O)⁺ |
These parameters are illustrative and require optimization for specific instrumentation and applications.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. It is particularly suitable for non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate. Detection can be achieved using a UV detector, leveraging the compound's strong UV absorbance from its aromatic system.
Coupling HPLC with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. This is especially powerful for analyzing complex mixtures. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to generate ions for MS analysis. LC-MS provides retention time and mass data simultaneously, enhancing confidence in compound identification and quantification.
Catalytic Applications and Reaction Engineering for Dibenzothiophene Derivatives
Role of Catalysis in Benzoylation Processes
Benzoylation, a specific form of Friedel-Crafts acylation, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction involves the introduction of a benzoyl group (C₆H₅CO-) onto an aromatic substrate. Catalysis is indispensable in these processes to activate the benzoylating agent, typically benzoyl chloride or benzoic anhydride (B1165640), and facilitate the electrophilic aromatic substitution.
The most common catalysts for Friedel-Crafts benzoylation are Lewis acids, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). beilstein-journals.orgacs.org These catalysts function by coordinating to the carbonyl oxygen of the acylating agent, which increases its electrophilicity and generates a highly reactive acylium ion or a polarized complex. This electrophile then attacks the electron-rich aromatic ring of the dibenzothiophene (B1670422).
The choice of catalyst is critical as it influences not only the reaction rate but also the regioselectivity of the benzoylation. For a substrate like dibenzothiophene, which has multiple reactive positions, the catalyst can play a role in directing the substitution to the desired position, such as the C4 position to form 4-benzoyldibenzothiophene. Traditional homogeneous Lewis acid catalysts, while effective, often suffer from drawbacks such as the need for stoichiometric amounts, generation of corrosive waste, and difficulties in separation and recovery. beilstein-journals.org This has spurred research into more environmentally benign and reusable solid acid catalysts, such as zeolites and metal oxides supported on various materials. beilstein-journals.org
Catalytic Functionalization of Dibenzothiophene Scaffolds
The dibenzothiophene core is a versatile platform that can be functionalized through various catalytic methods to introduce a wide range of substituents, thereby modulating its electronic and steric properties for different applications.
Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed)
Palladium catalysis has emerged as a powerful tool for the functionalization of dibenzothiophene and its derivatives. nih.gov Palladium(II)-catalyzed processes have been developed for the synthesis of dibenzothiophene derivatives through the cleavage of both carbon-hydrogen (C-H) and carbon-sulfur (C-S) bonds. nih.gov These methods offer an alternative to traditional syntheses and allow for the construction of the dibenzothiophene scaffold itself from precursors like biphenyl (B1667301) sulfides. nih.gov
In the context of functionalizing a pre-existing dibenzothiophene ring, palladium-catalyzed cross-coupling reactions are of great importance. For instance, palladium catalysts can facilitate the intramolecular arylation of aryl sulfides to form dibenzothiophene derivatives. beilstein-journals.org The general mechanism often involves the formation of an electrophilic Pd(II) species which can activate a C-H bond on the aromatic ring, leading to the formation of a palladacycle intermediate. beilstein-journals.org Subsequent steps involving the coupling partner lead to the functionalized product and regeneration of the active palladium catalyst.
The use of specific ligands can influence the outcome of these reactions. For example, in the palladium-catalyzed reactions of 3-substituted benzo[b]thiophene benzyl (B1604629) esters, the choice of phosphine-based ligands can control whether the reaction proceeds via a dearomatization/rearomatization pathway or a classical decarboxylative C-C coupling.
A notable development in this area is a palladium(II)-catalyzed synthesis of dibenzothiophene derivatives that proceeds through the cleavage of C-H and C-S bonds without the need for an external stoichiometric oxidant. nih.gov This C-H/C-S coupling strategy is mechanistically unique as the product is formed through an oxidative addition step rather than a reductive elimination. nih.gov
| Catalyst System | Substrate | Product | Key Features |
| Pd(OAc)₂ | Biphenyl sulfide (B99878) | Dibenzothiophene | C-H/C-S bond cleavage, no external oxidant required. nih.gov |
| Pd(OAc)₂ / Ligand | 3-Substituted benzo[b]thiophene benzyl ester | Dearomatized or benzylated products | Ligand-controlled selectivity. |
| Pd(TFA)₂ | Unactivated arenes / N-(organothio)succinimides | Diaryl(alkyl) sulfides | Subsequent intramolecular arylation can form dibenzothiophenes. beilstein-journals.org |
Organocatalysis in Benzoylation Reactions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents an attractive metal-free alternative for benzoylation reactions. While specific examples of organocatalyzed benzoylation of dibenzothiophene are not extensively reported, the principles of organocatalysis can be applied. Chiral organocatalysts, often bifunctional with both Brønsted acid and Lewis base sites, can activate both the nucleophile and the electrophile, leading to high selectivity. sapub.org
For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, has been successfully used as an organocatalyst for the regioselective benzoylation of diols and carbohydrates. researchgate.net In such reactions, DBU is thought to activate the hydroxyl group of the substrate, facilitating its attack on the benzoylating agent. A similar strategy could potentially be employed for the benzoylation of hydroxy-dibenzothiophene derivatives.
Furthermore, chiral thiourea (B124793) derivatives have been shown to be effective organocatalysts in various asymmetric transformations. Interestingly, a chiral thiourea catalyst incorporating a dibenzothiophene moiety has been utilized in an enantioselective aza-Sakurai cyclization, acting as a dual hydrogen-bond donor and Lewis base. This demonstrates the potential for designing organocatalysts that are structurally related to the substrate to enhance catalytic activity and selectivity.
The mechanism of organocatalyzed acylation can involve the formation of a more reactive acylating species. For example, an organobase can react with an acylating agent to form a highly reactive acyl-substituted intermediate, which is then attacked by the nucleophilic substrate.
Photoredox Catalysis and Photocatalytic Transformations
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the functionalization of a wide range of organic molecules, including heterocyclic compounds like dibenzothiophene. sapub.org This approach utilizes a photocatalyst, often a ruthenium or iridium complex, that upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. google.com
This methodology has been applied to the functionalization of dibenzothiophene derivatives. For example, photoredox catalysis can be used to generate aryl radicals from suitable precursors, which can then be coupled with various heterocycles. sapub.org In one instance, an aryldibenzothiophenium salt, formed as an intermediate, undergoes a single electron reduction mediated by the photocatalyst to release an aryl radical and dibenzothiophene. sapub.org
Photoredox catalysis can also be employed for the introduction of fluorinated groups onto aromatic systems. The trifluoromethyl radical (•CF₃), for example, can be generated from an electrophilic trifluoromethylating reagent, such as Umemoto's reagent, through a SET process with a photo-excited catalyst. rsc.org This radical can then add to an alkene, and in some cases, a subsequent oxidation step can lead to functionalized products. google.com While direct trifluoromethylation of the dibenzothiophene ring via this method is not explicitly detailed, the generation of radicals in the presence of dibenzothiophene could lead to its functionalization. wikipedia.org
A metal-free photoredox-catalyzed formal C-H/C-H coupling of arenes has been developed, which relies on the interrupted Pummerer activation of an arene to form a dibenzothiophenium salt intermediate. researchgate.net This intermediate can then be selectively reduced by an organic photocatalyst to generate an aryl radical for subsequent coupling reactions. researchgate.net
| Catalytic System | Reaction Type | Key Intermediate | Application |
| Ru(bpy)₃²⁺ / Umemoto's reagent | Trifluoromethylation | Trifluoromethyl radical (•CF₃) | C-H trifluoromethylation of alkenes. rsc.org |
| Organic photoredox catalyst / DBTSO | C-H/C-H coupling | Aryldibenzothiophenium salt | One-pot synthesis of (hetero)biaryls. researchgate.net |
| Ir(ppy)₃ / Benzoyl peroxide | Benzoyloxylation | Benzoyloxy radical (•OBz) | Oxygenation of arenes. |
Process Optimization and Reaction Engineering for Synthesis
The efficient synthesis of this compound on a larger scale requires careful optimization of the reaction process and engineering of the reaction conditions. The primary goals of process optimization are to maximize the yield and selectivity of the desired product, minimize the formation of byproducts, and ensure the process is cost-effective, safe, and environmentally sustainable. numberanalytics.com
Green Chemistry Principles in the Synthesis and Transformations of Benzoyldibenzothiophenes
Atom Economy in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comrsc.org An ideal reaction has an atom economy of 100%, meaning all reactant atoms are found in the product, with no by-products.
The conventional synthesis of 4-Benzoyldibenzothiophene is achieved through the Friedel-Crafts acylation of dibenzothiophene (B1670422) with benzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The balanced chemical equation for this reaction is:
C₁₂H₈S + C₇H₅ClO → C₁₉H₁₂OS + HCl
While this reaction can be effective in producing the desired ketone, it generates hydrogen chloride (HCl) as a stoichiometric by-product, which lowers its atom economy. byjus.com The calculation, based on the molecular weights of the reactants and the desired product, quantifies this inefficiency.
Table 1: Atom Economy Calculation for the Synthesis of this compound
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| Dibenzothiophene | C₁₂H₈S | 184.26 | Reactant |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Reactant |
| Total Reactant Mass | 324.83 | ||
| This compound | C₁₉H₁₂OS | 288.37 | Desired Product |
| Hydrogen Chloride | HCl | 36.46 | By-product |
| Atom Economy % | 88.77% |
Atom Economy % = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100
The calculated atom economy of approximately 88.77% indicates that over 11% of the reactant mass is converted into an undesired by-product. While this is relatively high, green chemistry strives for processes that approach 100% atom economy, such as addition reactions. chemrxiv.org Alternative synthetic routes that could improve atom economy include direct C-H activation and coupling reactions that avoid the use of halogenated reagents, though these are often still in development. nih.gov
Solvent Selection and Implementation of Green Solvents
Recent research has focused on deep eutectic solvents (DES) and ionic liquids (ILs) as green alternatives for Friedel-Crafts reactions. researchgate.netacs.org These solvents offer benefits such as low volatility, non-flammability, and high thermal stability. researchgate.netmdpi.com Studies have shown that certain DES, like a mixture of choline (B1196258) chloride and zinc chloride, can function as both the solvent and the catalyst, simplifying the reaction system. researchgate.net Ionic liquids have also been successfully used as recyclable media for acylations and have demonstrated high solubility for sulfur-containing compounds like dibenzothiophene. researchgate.netacs.orgresearchgate.net
Table 2: Comparison of Traditional and Green Solvents for Benzoyldibenzothiophene Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
| Traditional | Nitrobenzene, Dichloromethane, Carbon Disulfide | Good solubility for reactants. | Toxic, volatile, often non-renewable, contributes to pollution. |
| Green | Ionic Liquids (e.g., [Bmim]Cl), Deep Eutectic Solvents (e.g., CholineCl/ZnCl₂) | Low volatility, high thermal stability, often recyclable, can also act as a catalyst. researchgate.netmdpi.comresearchgate.net | Can be expensive, may have high viscosity, potential for hidden toxicity. |
Catalyst Design for Enhanced Sustainability
The choice of catalyst is fundamental to the sustainability of a chemical process. researchgate.net Friedel-Crafts acylations traditionally require stoichiometric amounts of Lewis acid catalysts like AlCl₃ because the catalyst complexes with the ketone product, rendering it inactive. masterorganicchemistry.comnumberanalytics.com This generates large quantities of acidic aluminum-containing waste sludge, which is difficult to treat and dispose of. numberanalytics.comstudyraid.com
A key goal in green chemistry is to replace stoichiometric reagents with true catalysts that are effective in small amounts and can be easily recovered and reused. researchgate.netrsc.org For the synthesis of this compound, significant progress has been made in developing sustainable heterogeneous catalysts. These solid catalysts can be easily separated from the reaction mixture by filtration, reducing waste and simplifying product purification. acs.orgmdpi.com
Examples of sustainable catalysts investigated for Friedel-Crafts acylation include:
Zeolites and Metal Oxides: These are solid acid catalysts that can facilitate the reaction without the need for traditional Lewis acids. researchgate.netacs.org
Heteropoly Acids: Supported heteropoly acids, such as phosphotungstic acid, are highly acidic and have shown great activity and selectivity in acylation reactions. acs.orgresearchgate.net
Metal-Organic Frameworks (MOFs): These porous materials can encapsulate catalytic species and provide a stable, recyclable platform for the reaction. nih.govacs.org
Carbon-wrapped Metal Nanoparticles: Recent research has shown that iron-nickel alloy nanoparticles encapsulated in carbon can act as highly efficient and durable catalysts for Friedel-Crafts acylation. rsc.org
Table 3: Comparison of Catalytic Systems for Benzoyldibenzothiophene Synthesis
| Catalyst Type | Example | Key Features | Sustainability Benefits |
| Traditional Homogeneous | Aluminum Chloride (AlCl₃) | Requires stoichiometric amounts, moisture-sensitive. numberanalytics.com | Inefficient, generates significant hazardous waste. numberanalytics.com |
| Sustainable Heterogeneous | Zeolites, Supported Heteropoly Acids, MOFs, Fe-Ni@NC rsc.org | Catalytic amounts, solid and easily separable, often reusable for multiple cycles. acs.orgmdpi.comencyclopedia.pub | Reduced waste, simplified purification, catalyst recycling, improved process economics. acs.org |
Electrochemical Synthesis as a Green Alternative to Traditional Methods
Electrochemical synthesis, or electrosynthesis, is an inherently green technology that uses electricity—a traceless reagent—to drive chemical reactions, avoiding the need for bulk chemical oxidants or reductants. frontiersin.orgrsc.org This approach offers significant advantages, including mild reaction conditions, high selectivity, and a reduction in waste products. chemrxiv.org
While a specific, established electrochemical method for the direct synthesis of this compound is not widely documented, related electrochemical transformations suggest its feasibility. Research has demonstrated the successful electrosynthesis of dibenzothiophene derivatives through intramolecular cyclization, avoiding the use of transition metals. chemistryviews.orgresearchgate.net Other studies have developed electrochemical methods for the α-arylation of ketones. rsc.orgdntb.gov.uaresearchgate.net
A potential electrochemical route to this compound could involve the direct C-H functionalization of dibenzothiophene. Such a process would be highly atom-economical. The key benefits of pursuing an electrochemical pathway include:
Elimination of Chemical Reagents: Electricity replaces chemical oxidants or reductants.
High Atom Economy: Direct C-H activation and coupling would produce minimal by-products.
Mild Conditions: Reactions are often performed at or near room temperature and pressure. frontiersin.org
Enhanced Safety: Avoids the use of hazardous and stoichiometric reagents like AlCl₃.
The development of such an electrochemical process represents a forward-looking strategy for the sustainable manufacturing of aryl ketones like this compound. beilstein-journals.orgokayama-u.ac.jp
Waste Minimization Strategies and By-product Management
Waste minimization is a comprehensive strategy that encompasses all other green chemistry principles. numberanalytics.com The primary sources of waste in the traditional synthesis of this compound are the spent catalyst and solvent, as well as the acidic by-product (HCl). numberanalytics.comstudyraid.com
Effective waste minimization and by-product management strategies include:
Catalyst and Solvent Recycling: The use of heterogeneous catalysts and green solvents like ionic liquids allows for their separation from the product and reuse in subsequent batches, which is a cornerstone of industrial green chemistry. numberanalytics.comencyclopedia.pubscimplify.com
Process Intensification: Using technologies like microwave irradiation can significantly shorten reaction times and improve yields, which can reduce energy consumption and by-product formation. mdpi.com
By-product Utilization: While the HCl by-product from Friedel-Crafts acylation is often considered waste, in an industrial setting it can be captured and potentially used in other chemical processes or neutralized to form a salt.
Adoption of Greener Chemistries: The most effective waste minimization strategy is to redesign the synthesis to prevent waste generation in the first place (the first principle of green chemistry). numberanalytics.com Moving from stoichiometric reactions to catalytic ones (Section 8.3) and exploring advanced methods like electrosynthesis (Section 8.4) are prime examples of this approach.
By systematically applying these principles, the synthesis of this compound can be transformed from a process with significant environmental drawbacks to one that is more sustainable and efficient.
Advanced Research Directions and Future Perspectives
Exploration of Novel Synthetic Methodologies for Selective Functionalization
The development of new synthetic routes to create and modify the dibenzothiophene (B1670422) skeleton is a primary focus of current research, moving beyond traditional methods to achieve greater efficiency and functional group tolerance.
A significant advancement is the palladium(II)-catalyzed synthesis of dibenzothiophene derivatives, which proceeds through the cleavage and coupling of C–H and C–S bonds. nih.govresearchgate.netrsc.org This method is notable because it does not require an external stoichiometric oxidant or pre-functionalized starting materials like those with C-X or S-H groups, allowing for its application in creating complex π-systems. nih.govrsc.org Another innovative approach involves the rhodium-catalyzed [2+2+2] cycloaddition of diynes tethered to a sulfanylbenzene with various alkynes, yielding multi-substituted dibenzothiophene derivatives. waseda.ac.jp
Electrochemical methods are also emerging as a powerful and green alternative. researchgate.net The electrochemical synthesis of dibenzothiophenes has been achieved through the intramolecular C–S cyclization of bis(biaryl) disulfides. sunderland.ac.uk This process efficiently converts the starting materials into a wide variety of dibenzothiophene derivatives in good yields, using electricity as a clean reagent. researchgate.netsunderland.ac.uk Furthermore, researchers have developed a method for the regioselective synthesis of functionalized dibenzothiophenes through an anionic cyclization involving a benzyne-tethered aryllithium intermediate. acs.org A photoinduced Thia-Baeyer-Villiger oxidation has also been reported for the post-functionalization of dibenzothiophene, converting it into functionalized biphenyls. cas.cn
Deeper Mechanistic Understanding through Advanced Spectroscopic and In Situ Techniques
A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and in-situ monitoring techniques are indispensable tools for elucidating the intricate pathways of chemical transformations involving dibenzothiophene derivatives. cardiff.ac.uk
The photochemistry of dibenzothiophene derivatives, such as N-benzoyl dibenzothiophene sulfilimine, has been investigated to understand the generation of reactive intermediates like benzoylnitrene. acs.orgiastate.edu Techniques like transient absorption spectroscopy and time-resolved infrared (TRIR) spectroscopy allow for the direct observation of these short-lived species. acs.orgiastate.edunumberanalytics.com These studies have revealed that the triplet nitrene can be formed from the triplet excited state of the sulfilimine precursor. acs.org The photolysis of dibenzothiophene S-oxide is another well-documented process, believed to generate atomic oxygen, O(3P), as a key intermediate. iastate.eduresearchgate.net
In-situ monitoring provides a wealth of information by observing transformations as they happen, which is vital for understanding reaction pathways and scaling up processes. nih.gov A range of techniques, including X-ray diffraction (XRD), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR), can be applied to monitor reactions in real-time. nih.gov For instance, operando magic angle spinning NMR studies have been used to identify multiple transient intermediates and map out complex reaction networks that would be missed by conventional analysis. researchgate.net Similarly, advanced X-ray spectroscopic methods, such as X-ray absorption and emission spectroscopy, offer detailed insights into the geometric and electronic structure of sulfur-containing compounds and metal catalysts involved in their synthesis. nih.gov
Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental work has become a powerful paradigm in chemical research, enabling the predictive design of molecules with specific functions. researchgate.net For dibenzothiophene derivatives, this integrated approach is used to understand reactivity, predict properties, and guide the synthesis of new materials. researchgate.netrsc.org
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to study reaction mechanisms and energetics. acs.org For example, DFT calculations have been used to estimate the S-O bond dissociation enthalpies in dibenzothiophene sulfoxides and to understand the stability of intermediates in their photochemical reactions. researchgate.net In the study of N-benzoyl dibenzothiophene sulfilimine photolysis, computational analysis helped to elucidate the energetic differences between the singlet and triplet states of the resulting nitrene intermediate. acs.org
This predictive power is especially valuable in materials science. Time-dependent DFT (TD-DFT) calculations are used to model the excited-state properties of molecules related to 4-benzoyldibenzothiophene, such as benzoylcarbazoles. rsc.orgrsc.org These simulations can predict and explain photophysical phenomena like thermally activated delayed fluorescence (TADF) and ultralong organic phosphorescence (UOP), helping to untangle the roles of molecular structure and crystal packing. researchgate.netrsc.org This understanding is critical for designing new optoelectronic materials. rsc.org Furthermore, computational tools like molecular docking are used to design and predict the biological activity of derivatives, as seen in the design of pyrimido[4,5-b] researchgate.netnih.govbenzothiazine derivatives as 15-lipoxygenase inhibitors, where docking studies oriented the sulfur atom toward the active site's iron atom. nih.gov
Development of Highly Regioselective and Stereoselective Processes for Complex Targets
As the target molecules based on the dibenzothiophene scaffold become more complex, the demand for synthetic methods that offer precise control over regioselectivity and stereoselectivity increases. ethz.ch Regioselectivity refers to the control of where a reaction occurs on a molecule, while stereoselectivity controls the spatial orientation of the atoms. ethz.ch
Significant progress has been made in developing regioselective syntheses. For instance, a rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur produces benzo[b]thiophene derivatives with high regioselectivity. researchgate.net This process involves a sequence of alkyne insertion, C-H activation, and sulfur atom transfer. researchgate.net
In the realm of stereoselective synthesis, which is crucial for preparing chiral materials and pharmaceuticals, notable advancements have also been achieved. acs.org Researchers have utilized Rh-catalyzed [2+2+2] cycloaddition reactions not only for building the dibenzothiophene core but also for achieving enantioselectivity. waseda.ac.jp This has led to the successful synthesis of inherently chiral, saddle-shaped compounds and axially chiral 1,8-diarylnaphthalenes, demonstrating a powerful strategy for creating complex, three-dimensional structures with controlled stereochemistry. waseda.ac.jp Such methods often rely on chiral catalysts or auxiliaries to guide the formation of a specific enantiomer. ethz.ch
Sustainable and Scalable Synthetic Strategies for Complex Dibenzothiophene Derivatives
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, with a strong emphasis on creating processes that are both sustainable and scalable for practical applications.
A key aspect of sustainable synthesis is the reduction of waste and the use of less hazardous materials. The palladium-catalyzed synthesis of dibenzothiophenes that avoids stoichiometric oxidants is a prime example of this, improving atom economy. nih.govrsc.org Electrochemical synthesis represents another major step forward in sustainability; by using electricity as the primary reagent, it minimizes chemical waste and often proceeds under mild conditions. sunderland.ac.uk
Scalability is essential for transitioning a synthetic method from the research lab to industrial production. nih.gov Research into the scalable preparation of materials like Spiro-OMeTAD, which uses a dibenzothiophene-S,S-dioxide intermediate, highlights this trend. acs.org The optimized synthesis employs solid-liquid phase transfer catalysis and avoids problematic chlorinated solvents, making it more suitable for large-scale production. acs.org The development of continuous flow processes, often monitored with in-situ techniques, is another critical area of research for improving the scalability of mechanochemical and other synthetic transformations. nih.gov
Q & A
Basic: What are the established synthetic routes for 4-Benzoyldibenzothiophene, and what factors influence yield optimization?
The synthesis of this compound typically employs Friedel-Crafts acylation of dibenzothiophene using benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key parameters for yield optimization include:
- Temperature control : Maintain reaction between 0–25°C to minimize side reactions.
- Stoichiometry : Use a 1:1.2 molar ratio of dibenzothiophene to benzoyl chloride.
- Catalyst loading : 15–20 mol% AlCl₃ ensures efficient activation.
Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients, 8:2 to 7:3 v/v) achieves >95% purity. Reaction progress should be monitored using TLC (silica GF254, UV visualization) to isolate intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound's structural integrity?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR (400 MHz, CDCl₃) confirms backbone structure and substituent positions.
- FT-IR : Identify ketone C=O stretching (~1665 cm⁻¹) and aromatic C–H vibrations (~3050 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : ESI-TOF (m/z calculated for C₁₉H₁₂OS: 296.0608) validates molecular weight.
- X-ray diffraction (XRD) : Single-crystal analysis resolves stereochemical ambiguities (crystallization via slow evaporation from DCM/hexane) .
Advanced: How can researchers resolve contradictory literature reports on this compound's electronic properties?
Address discrepancies through:
Controlled reproducibility : Standardize solvent purity (HPLC-grade), degas systems with N₂, and calibrate electrochemical cells (±0.1 V).
Cross-validation : Compare UV-Vis absorption spectra (λmax ±2 nm) with cyclic voltammetry-derived HOMO-LUMO gaps.
Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict electronic transitions and compare with experimental data.
Report solvent dielectric constants (ε) and temperature explicitly, as polarity shifts can alter π→π* transitions by 10–15 nm .
Advanced: What experimental design considerations are critical for studying this compound's photostability in material science applications?
Design protocols should include:
- Accelerated aging : Expose samples to UV light (λ=365 nm, 50 mW/cm²) under controlled humidity (10–90% RH) for 24–72 hours.
- In situ monitoring : Use UV-Vis spectroscopy (5 nm resolution) to track degradation kinetics (pseudo-first-order modeling: ln(C/C₀) vs. time).
- Reference standards : Include benzophenone derivatives for comparative stability analysis.
- Artifact mitigation : Use quartz cells with PTFE seals to prevent oxygen diffusion. Triplicate runs ensure statistical validity .
Basic: What are the recommended protocols for handling and storing this compound in laboratory settings?
- Handling : Work under inert atmosphere (Ar glovebox) to prevent ketone oxidation.
- Storage : Keep in amber vials at –20°C with 4Å molecular sieves to inhibit hydrolysis.
- Waste management : Decontaminate spills with activated carbon followed by ethanol (70% v/v).
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact using fume hoods .
Advanced: How should researchers approach computational modeling of this compound's supramolecular interactions?
Adopt a hierarchical strategy:
Conformational sampling : PM6 optimization to identify low-energy conformers.
Electronic structure analysis : DFT (ωB97XD/def2-TZVP) for charge distribution and frontier orbitals.
Solvent effects : Run MD simulations (CHARMM36 force field, 100 ns) in explicit water/ethanol mixtures.
Validate against experimental XRD and DSC data. Parameterize sulfur-aromatic interactions using benchmark data from the Cambridge Structural Database (CSD) .
Advanced: What methodologies are suitable for analyzing trace impurities in this compound samples?
- HPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (ACN/water + 0.1% formic acid).
- Detection limits : Achieve ppb-level sensitivity via multiple reaction monitoring (MRM).
- Reference standards : Include 4-hydroxybenzophenone and dibenzothiophene derivatives as calibration markers.
Contamination from synthetic byproducts (e.g., chlorinated intermediates) requires rigorous SPE cleanup prior to analysis .
Basic: How can researchers validate the purity of this compound for photophysical studies?
- Thermogravimetric analysis (TGA) : Confirm <1% solvent residue (heating rate: 10°C/min under N₂).
- Differential scanning calorimetry (DSC) : Sharp melting endotherms (±1°C) indicate crystalline purity.
- Elemental analysis : Match C, H, S content to theoretical values (±0.3% tolerance).
Report batch-to-batch variability using control charts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
